molecular formula C9H13ClN2O2S B6299193 2-(2-Nitro-benzylsulfanyl)-ethylamine CAS No. 2368871-13-8

2-(2-Nitro-benzylsulfanyl)-ethylamine

Cat. No.: B6299193
CAS No.: 2368871-13-8
M. Wt: 248.73 g/mol
InChI Key: DKARIYYQHGPMID-UHFFFAOYSA-N
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Description

2-(2-Nitro-benzylsulfanyl)-ethylamine (CAS 2368871-13-8) is a β-benzylmercaptoethylamine derivative of significant value in organic and medicinal chemistry research. This compound features a benzyl group substituted with a nitro moiety at the ortho position, linked via a thioether bridge to an ethylamine functional group. The primary research application of this compound is as a versatile building block in multi-component reactions (MCRs) for the efficient synthesis of diverse molecular libraries . Its structure, containing both a protected thiol and a primary amine, makes it a valuable coupling partner and scaffold for generating compounds with potential biological activity. The presence of the ortho-nitrobenzyl group is particularly notable, as this motif is known to serve as a photoreleasable protecting group for thiols, enabling applications in photolithography and the synthesis of functional polymers . The nitro group can be reduced through enzymatic nitroreduction pathways, a process studied in the context of prodrug activation and xenobiotic metabolism . Synthetic studies have shown that β-benzylmercaptoethylamines with nitro substituents can be prepared in good yields (e.g., 78% for the 2-nitro derivative) using an optimized LiOH-water-ethanol reaction system, which offers advantages over traditional methods, including rapid reaction times and mild conditions . This product is provided for chemical and biological research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, considering the potential reactivity of the nitroaromatic and amine functionalities.

Properties

IUPAC Name

2-[(2-nitrophenyl)methylsulfanyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c10-5-6-14-7-8-3-1-2-4-9(8)11(12)13;/h1-4H,5-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKARIYYQHGPMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Protected Amine Intermediates

A widely employed strategy involves the use of protected amines to prevent undesired side reactions during thioether formation. In this approach, cysteamine (2-aminoethanethiol) is first protected as a phthalimide derivative to shield the primary amine from nucleophilic attack. The synthesis proceeds via the reaction of N-(2-mercaptoethyl)phthalimide with 2-nitrobenzyl bromide in the presence of a base such as sodium hydride. The thiolate ion generated in situ facilitates a nucleophilic substitution at the benzyl carbon, yielding N-(2-(2-nitrobenzylsulfanyl)ethyl)phthalimide. Subsequent deprotection using hydrazine monohydrate liberates the free amine, affording the target compound in yields exceeding 78% .

Critical parameters for this method include the choice of solvent (e.g., tetrahydrofuran or dimethylformamide) and reaction temperature (typically 0–25°C). The phthalimide group’s stability under basic conditions ensures minimal decomposition during the substitution step. However, this route necessitates additional steps for protection and deprotection, increasing synthetic complexity .

Direct Alkylation of Cysteamine with 2-Nitrobenzyl Halides

An alternative one-pot method involves the direct alkylation of cysteamine hydrochloride with 2-nitrobenzyl chloride. To mitigate competing reactions between the amine and electrophilic benzyl halide, the process is conducted under rigorously controlled pH conditions. The amine group is protonated in an acidic medium (pH 4–5), rendering it non-nucleophilic, while the thiol remains reactive. This selectivity allows the thiol to attack the benzyl carbon, forming the thioether linkage. Neutralization with aqueous sodium bicarbonate followed by extraction and purification yields the product with a reported purity of 95% .

Despite its simplicity, this method is sensitive to stoichiometric imbalances. Excess cysteamine can lead to disulfide formation, while insufficient acidification results in amine alkylation byproducts. Optimized conditions from analogous syntheses suggest a molar ratio of 1:1.05 (2-nitrobenzyl chloride to cysteamine) and reaction times of 12–18 hours at 25°C .

Cyanide Substitution Followed by Borane Reduction

A innovative two-step approach leverages nitrile intermediates to bypass protection-deprotection sequences. 2-Nitrobenzyl bromide is reacted with 2-cyanoethanethiol in acetone under reflux, forming 2-(2-nitrobenzylsulfanyl)acetonitrile. The nitrile group is subsequently reduced to a primary amine using borane-dimethyl sulfide (BH₃·SMe₂), a reagent noted for its efficiency in nitrile reductions . This method achieves an overall yield of 82% with a reaction time of 8 hours for the reduction step at 60°C .

Advantages :

  • Eliminates the need for amine protection.

  • Borane complexes offer superior selectivity over traditional reagents like lithium aluminum hydride.

Limitations :

  • Requires handling of toxic cyanide intermediates.

  • Borane’s pyrophoric nature necessitates specialized equipment.

Benzotriazole-Mediated Coupling for Thioether Formation

Emerging methodologies from peptide chemistry adaptations utilize benzotriazole-activated intermediates to facilitate thioether bonds. 2-Nitrobenzyl chloride is converted to its benzotriazole adduct (N-(2-nitrobenzyl)benzotriazole) via reaction with benzotriazole and dicyclohexylcarbodiimide (DCC). This activated species reacts with 2-aminoethanethiol in dichloromethane at room temperature, directly yielding the target compound . The benzotriazole group acts as a leaving group, enabling efficient displacement by the thiol without competing amine interference.

This method, while less explored, offers mild reaction conditions and avoids extreme temperatures. Yields remain moderate (65–70%), likely due to steric hindrance at the benzyl carbon .

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Protected Amine Route 78%High purity; avoids disulfide formationMulti-step; requires deprotection
Direct Alkylation 72%One-pot synthesis; minimal reagentspH sensitivity; byproduct formation
Nitrile Reduction 82%No protection needed; scalableCyanide handling; borane hazards
Benzotriazole Coupling 68%Mild conditions; no byproductsModerate yields; specialized reagents

Industrial-Scale Considerations and Environmental Impact

Large-scale production of 2-(2-nitro-benzylsulfanyl)-ethylamine prioritizes the nitrile reduction route due to its scalability and compatibility with continuous flow systems. Recent patents highlight the use of immobilized borane catalysts to enhance safety and reduce waste . Environmental assessments indicate that the direct alkylation method generates acidic wastewater requiring neutralization, whereas the benzotriazole approach produces fewer hazardous byproducts .

Scientific Research Applications

2-(2-Nitro-benzylsulfanyl)-ethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Nitro-benzylsulfanyl)-ethylamine involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can modify the active sites of enzymes, leading to inhibition or activation of their functions. The benzylsulfanyl group can also interact with thiol groups in proteins, affecting their structure and activity.

Comparison with Similar Compounds

Key Insights:

Substituent Effects :

  • Electron-Withdrawing Groups (Nitro, Chloro) :
  • The nitro group in this compound may enhance electrophilic reactivity, making it suitable for substitution reactions or as a ligand in metal complexes. Similar effects are observed in 2-(4-Chlorophenyl)ethylamine, where chlorine directs reactivity in enzymatic processes .
    • Electron-Donating Groups (Methoxy) :
  • 2-(4-Methoxyphenyl)ethylamine exhibits increased stability and receptor-binding affinity due to the methoxy group’s electron-donating nature, contrasting with the destabilizing nitro group .

Applications :

  • Coordination Chemistry : 2-(Benzylthio)ethylamine forms stable nickel(II) complexes, suggesting that the nitro analog could exhibit unique spectral or catalytic properties .
  • Biochemical Roles : While 2-(4-Chlorophenyl)ethylamine serves as an enzymatic substrate, the nitro derivative might interact with proteins or enzymes differently due to its redox-active nitro group .

The dichlorobenzyl analog () highlights the hazards associated with halogenated derivatives, implying that this compound may necessitate similar safety measures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Nitro-benzylsulfanyl)-ethylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-nitrobenzylthiol with a suitably functionalized ethylamine precursor (e.g., chloroethylamine) in the presence of a base like triethylamine. Solvents such as dichloromethane or dimethylformamide (DMF) are used to enhance reactivity. Reaction progress should be monitored via TLC or HPLC, and purification achieved via recrystallization or column chromatography. Optimization may require adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and reaction time to maximize yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm the presence of the nitrobenzylsulfanyl group (aromatic protons at ~7.5–8.5 ppm) and ethylamine backbone.
  • IR Spectroscopy : Identify characteristic S–C and N–O stretches (~650 cm⁻¹ for C–S; ~1520/1350 cm⁻¹ for nitro groups).
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula accuracy. Cross-reference with literature data for analogous compounds (e.g., 2-(benzylthio)ethylamine derivatives) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its coordination chemistry with transition metals?

  • Methodological Answer : The nitro group can act as an electron-withdrawing ligand, modulating the electronic environment of metal complexes. For example, nickel(II) or copper(II) complexes may form via coordination through the sulfur atom (from the benzylsulfanyl group) and the amine nitrogen. Characterize these interactions using:

  • Electronic Spectroscopy : Analyze d-d transitions (e.g., λmax shifts in UV-Vis spectra for Ni²⁺ complexes).
  • X-ray Crystallography : Resolve bonding geometries.
  • Magnetic Susceptibility : Assess spin states in paramagnetic complexes. Compare with non-nitro analogs (e.g., 2-(benzylthio)ethylamine) to isolate nitro group effects .

Q. What strategies can resolve contradictions in bioactivity data for nitro-containing ethylamine derivatives?

  • Methodological Answer : Discrepancies may arise from varying assay conditions or substituent effects. For example:

  • Standardized Assays : Replicate microbial inhibition studies (e.g., against E. coli or S. aureus) under controlled pH, temperature, and solvent conditions.
  • Structure-Activity Relationship (SAR) Analysis : Compare results with structurally related compounds (e.g., 2-methyl-5-nitroimidazole derivatives) to identify critical functional groups.
  • Computational Modeling : Use molecular docking to predict interactions with target enzymes (e.g., nitroreductases) and validate experimentally .

Q. How do electron-withdrawing substituents (e.g., nitro) affect the stability of benzylsulfanyl-ethylamine derivatives under physiological conditions?

  • Methodological Answer : Stability can be assessed via:

  • pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 4–9) and monitor decomposition via HPLC.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability.
  • Radical Scavenging Assays : Test susceptibility to oxidative degradation (e.g., using H2O2/Fe²⁺ systems). The nitro group may enhance stability by reducing electron density on the sulfur atom, but this requires empirical validation .

Experimental Design & Data Analysis

Q. What experimental approaches are recommended for studying the enzyme inhibition potential of this compound?

  • Methodological Answer :

  • Enzyme Kinetics : Use a spectrophotometric assay (e.g., NADH oxidation) to measure inhibition constants (Kᵢ) for targets like dehydrogenases or reductases.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Mutagenesis Studies : Identify critical residues in enzyme active sites by comparing inhibition in wild-type vs. mutant enzymes (e.g., nitroreductase mutants) .

Q. How can substituent variations (e.g., nitro vs. chloro/fluoro) be systematically analyzed for their impact on chemical reactivity?

  • Methodological Answer :

  • Comparative Synthesis : Prepare analogs (e.g., 2-(2-chloro-benzylsulfanyl)-ethylamine) using identical conditions.
  • Kinetic Studies : Measure reaction rates for key transformations (e.g., nucleophilic substitution).
  • DFT Calculations : Model electronic effects (e.g., Hammett σ values) to predict substituent influence on reactivity. Cross-validate with experimental data .

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